
Fragransin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fragransin B1 is a lignan-type secondary metabolite predominantly isolated from medicinal plants such as Myristica fragrans (nutmeg) and Orthosiphon aristatus (Cat’s Whiskers) . Its structure was first elucidated by Hattori et al. (1987) using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Key structural features include:
- Molecular formula: C₂₂H₂₈O₇ (MW: 404.5 g/mol) .
- Functional groups: Four methoxy (-OCH₃), two hydroxyl (-OH), and a tetrahydrofuran ring system .
- Spectroscopic signatures: ¹H NMR peaks at δ 6.67 (aromatic protons), δ 4.50 (d, J = 6 Hz, methyl groups adjacent to oxygen), and δ 3.87 (12H, s, methoxy groups) .
This compound exhibits notable anti-inflammatory activity, as demonstrated in extracts from Orthosiphon aristatus . Its bioactivity is hypothesized to arise from its lignan backbone and oxygen-rich substituents, which may modulate oxidative stress pathways .
Preparation Methods
Fragransin B1 can be synthesized through several methods. One common approach involves the extraction from the methanolic extract of the aril of Myristica fragrans. The phenolic fraction of the methanolic extract is repeatedly chromatographed on a silica gel column, leading to the isolation of this compound as colorless crystals . The molecular formula of this compound is C22H28O7, and it has a melting point of 100-102°C .
Chemical Reactions Analysis
Fragransin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fragransin B1, a tetrahydrofuran lignan, has demonstrated several potential applications, particularly in the realm of scientific research. This compound, along with its stereoisomer fragransin B2, has been investigated for its antiprotozoal activity . Research findings and insights into the applications of this compound are detailed below.
Scientific Research Applications
- Antiparasitic Activity: this compound has shown activity against Plasmodium falciparum, the parasite responsible for malaria . In a study evaluating the antiprotozoal activity of compounds from Haplophyllum tuberculatum, this compound exhibited less activity against P. falciparum compared to other lignans but was slightly more active and less cytotoxic than its stereoisomer fragransin B2 . Specifically, this compound had an IC50 of 17 µM and a selectivity index (SI) of 8 .
Related Compounds and Applications
- Lignans: Lignans, including this compound, are a class of natural products found in various plants . These compounds have demonstrated a range of biological activities, including antiprotozoal, anti-inflammatory, antioxidant, antibacterial, and antifungal properties .
- Myristica fragrans: Myristica fragrans (nutmeg) is a source of various compounds, including trimyristin, myristic acid, myristicin, safrole, and elemicin . Extracts from Myristica fragrans have been used traditionally for their medicinal properties, such as carminative, stimulant, and anti-inflammatory effects .
- Haplophyllum tuberculatum: This herb has been used traditionally to treat malaria, asthma, and kidney diseases . It contains alkaloids, flavonoids, coumarins, and lignans, contributing to its anti-inflammatory, antioxidant, antibacterial, and antifungal activities .
Data Table: Antiparasitic Activity of Lignans against Plasmodium falciparum
Compound | IC50 (µM) | SI |
---|---|---|
Lignan 2 | 9-9.5 | 12-14 |
Lignan 10 | 9-9.5 | 12-14 |
This compound (4) | 17 | 8 |
Fragransin B2 (3) | N/A | N/A |
Amide 8 | 30.6 | 4.8 |
Amide 9 | 30.4 | 6.8 |
Note: IC50 values represent the concentration required for 50% inhibition, and SI represents the selectivity index.
Mechanism of Action
The mechanism of action of fragransin B1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by interfering with the cellular processes of the target organisms. For example, its antiprotozoal activity is thought to be due to its ability to disrupt the cellular metabolism of the protozoa . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Fragransin B1 belongs to the neolignan subclass, sharing structural motifs with compounds like Fragransin A2, Nectandrin B, and Veraguensin. Below is a detailed comparative analysis:
Structural and Functional Group Comparison
Key Observations :
Ring Systems : Unlike Nectandrin B’s lactone ring or Veraguensin’s dihydrofuran, this compound features a tetrahydrofuran ring, which could influence its conformational flexibility and receptor binding .
Bioactivity and Functional Implications
- Anti-inflammatory Activity : this compound has been directly linked to anti-inflammatory effects in Orthosiphon aristatus . In contrast, similar compounds like Veraguensin are primarily studied for their cytotoxic properties .
- Antioxidant Potential: The high methoxy and hydroxyl group count in this compound suggests stronger free radical scavenging activity compared to Fragransin A2 and Nectandrin B .
- Structural-Activity Relationships (SAR) :
Biological Activity
Fragransin B1 is a lignan compound primarily derived from the seeds of Myristica fragrans (nutmeg). This article explores its biological activities, particularly its antiprotozoal, cytotoxic, and potential therapeutic effects based on recent research findings.
This compound is characterized by its unique tetrahydrofuran ring structure, which plays a crucial role in its biological activity. The stereochemistry of this compound influences its interaction with biological targets, particularly in protozoal infections.
2. Antiprotozoal Activity
Recent studies have demonstrated that this compound exhibits significant antiprotozoal activity against various pathogens:
- Leishmania donovani : In vitro assays indicated that this compound has an IC50 value of approximately 17 µM, showcasing moderate efficacy against this parasite. Its selectivity index (SI) suggests a favorable therapeutic window compared to cytotoxic effects on mammalian cells .
- Plasmodium falciparum : The compound showed less potency against P. falciparum with an IC50 of 17 µM and a SI of 8, indicating that while it is effective, there are more potent alternatives available .
- Trypanosoma brucei rhodesiense : this compound did not exhibit significant activity against T. b. rhodesiense, suggesting a selective action towards other protozoa .
3. Cytotoxicity Profile
The cytotoxic effects of this compound were evaluated using rat myoblast L6 cells. The results indicated that while it possesses antiprotozoal properties, its cytotoxicity is relatively moderate, allowing for potential therapeutic applications without excessive toxicity to human cells.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 17 | 8 |
Nectandrin B | 4.5 | 25.5 |
Fragransin B2 | 9.5 | 12 |
Case Study: Antileishmanial Activity
A study conducted on the ethanolic extract of Haplophyllum tuberculatum, which contains this compound, demonstrated notable antileishmanial activity. The extract's effectiveness was attributed to the presence of lignans including this compound and its stereoisomer Fragransin B2. The study highlighted the importance of structural variations in determining biological activity .
Research Findings
- A comparative analysis revealed that this compound is less active than Nectandrin B but exhibits a better safety profile, making it a candidate for further development in antiprotozoal therapies .
- The potential of this compound in cancer treatment is being explored, as preliminary studies indicate some anti-tumor activities associated with lignans from nutmeg seeds .
5. Conclusion
This compound is a promising compound with significant biological activities, particularly against protozoal infections such as leishmaniasis and malaria. Its moderate cytotoxicity enhances its potential as a therapeutic agent, although further research is necessary to fully elucidate its mechanisms and optimize its efficacy.
Q & A
Basic Research Questions
Q. What are the most reliable methodologies for isolating and identifying Fragransin B1 in plant extracts?
- Methodological Answer : Use column chromatography with silica gel or Sephadex LH-20 for initial isolation, followed by HPLC purification. Structural identification should combine NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and stereochemistry. Validate purity via TLC and UV spectroscopy .
Q. How can researchers standardize bioassays to evaluate this compound’s biological activity?
- Methodological Answer : Employ cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and dose-response curves. Use ANOVA for statistical validation of IC₅₀ values. Ensure reproducibility by adhering to OECD guidelines for in vitro testing, including triplicate experiments and blinding protocols .
Q. What are the key pharmacological mechanisms of this compound reported in preliminary studies?
- Methodological Answer : Review existing literature for common targets (e.g., NF-κB or MAPK pathways) using databases like PubMed and SciFinder. Conduct molecular docking simulations (AutoDock Vina) to predict binding affinities. Cross-validate findings with Western blot or qPCR to confirm protein/mRNA expression changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported anti-inflammatory vs. pro-apoptotic effects?
- Methodological Answer : Perform dose-dependent studies across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa cells) to identify context-specific effects. Use RNA-seq to profile differential gene expression and pathway enrichment analysis (KEGG/GO). Compare results with structurally analogous lignans (e.g., podophyllotoxin) to isolate functional groups responsible for dual activity .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other phytochemicals?
- Methodological Answer : Apply the Chou-Talalay method for combination index (CI) calculations. Use fractional inhibitory concentration (FIC) assays to quantify synergy. Validate interactions via isobolograms and mechanistic studies (e.g., co-treatment with metabolic inhibitors like cycloheximide) .
Q. How can computational models predict this compound’s structure-activity relationships (SAR) for drug development?
- Methodological Answer : Utilize QSAR models (e.g., CoMFA or CoMSIA) to correlate substituent patterns with bioactivity. Train models on datasets from PubChem or ChEMBL. Validate predictions with synthetic analogs and in vitro assays .
Q. What protocols ensure the stability of this compound in long-term pharmacological studies?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via LC-MS and identify degradation products. Use lyophilization or nanoencapsulation (PLGA nanoparticles) to enhance shelf life .
Q. How should ethical considerations be addressed in this compound’s preclinical-to-clinical translation?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization and sample size justification. For human trials, obtain IRB approval and informed consent, emphasizing risks of hepatotoxicity (observed in rodent models) .
Q. What statistical approaches are robust for analyzing this compound’s dose-response heterogeneity?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use bootstrapping for confidence intervals and Bayesian hierarchical models for multi-center data .
Q. How can interdisciplinary approaches enhance this compound’s ethnopharmacological validation?
Properties
Molecular Formula |
C22H28O7 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12+,21-,22+ |
InChI Key |
CAUANPLJFMVCHO-NHLYHVRYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.